3-[Methyl(4-methylphenyl)sulfamoyl]benzamide
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Overview
Description
3-[Methyl(4-methylphenyl)sulfamoyl]benzamide is an organic compound with the molecular formula C15H15NO2S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, also known as MSAB, is β-catenin . β-catenin is a key component in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The interaction of MSAB with β-catenin affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB downregulates Wnt/β-catenin target genes . This leads to the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.
Result of Action
MSAB exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . In animal models, daily intraperitoneal injection of MSAB has been shown to inhibit tumor growth of Wnt-dependent cancer cells .
Action Environment
It’s worth noting that the effectiveness of msab can vary depending on the dependence of the cells on the wnt signaling pathway .
Biochemical Analysis
Biochemical Properties
It is known that it is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, which makes the selective monoacylation process relatively complicated .
Cellular Effects
As a building block of many drug candidates, it is expected to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that it is involved in selective acylation reactions .
Temporal Effects in Laboratory Settings
It is synthesized in a microreactor with a yield of 85.7% within 10 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(4-methylphenyl)sulfamoyl]benzamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(4-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[Methyl(4-methylphenyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
3-[Methyl(4-methylphenyl)sulfamoyl]benzoate: Similar in structure but with a carboxylate group instead of an amide group.
3-[(4-Methylphenyl)sulfamoyl]-N-(4-methyl-1-piperazinyl)benzamide: Contains a piperazine ring, which may alter its biological activity.
3-[Methyl(4-methylphenyl)sulfamoyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide: Contains a benzothiazole ring, which may confer different properties.
Uniqueness
3-[Methyl(4-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which allows it to interact with a variety of molecular targets. Its sulfonamide group is particularly important for its biological activity, as it can form strong interactions with enzymes and other proteins.
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-6-8-13(9-7-11)17(2)21(19,20)14-5-3-4-12(10-14)15(16)18/h3-10H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISVYIFTUUZERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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